![molecular formula C27H22N2O3S B185573 N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 6142-52-5](/img/structure/B185573.png)
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various fields of research, including physiology, pharmacology, and biochemistry. DIDS is known to have various biochemical and physiological effects, making it a versatile tool for researchers.
Mechanism of Action
DIDS is known to inhibit the activity of anion transporters, which are integral membrane proteins that mediate the transport of anions across cell membranes. DIDS binds to a specific site on the transporter, blocking the movement of anions through the channel. This inhibition can lead to changes in the membrane potential and intracellular ion concentrations, which can affect various cellular processes.
Biochemical and physiological effects:
DIDS has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit the activity of chloride and bicarbonate transporters, leading to changes in intracellular pH and ion concentrations. DIDS has also been shown to inhibit the activity of some ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. In addition, DIDS has been shown to modulate intracellular signaling pathways, such as the cAMP-dependent protein kinase (PKA) pathway.
Advantages and Limitations for Lab Experiments
DIDS has several advantages as a research tool. It is a potent and specific inhibitor of anion transporters, making it a valuable tool for studying their function. DIDS is also relatively easy to use and can be applied to cells and tissues in vitro and in vivo. However, there are also some limitations to the use of DIDS. It can be toxic to cells at high concentrations, and its effects can be influenced by experimental conditions such as pH and temperature.
Future Directions
For the use of DIDS include studying its role in disease states, developing new therapies, and exploring its effects on immune cell function and inflammation.
Synthesis Methods
The synthesis of DIDS involves the reaction of 4-carboxybenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. The resulting intermediate is then reacted with 4-aminobiphenyl in the presence of a coupling agent to yield DIDS. The purity of DIDS can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
DIDS has been widely used in scientific research as a tool to study various cellular processes. It has been used to study the transport of ions and molecules across cell membranes, the regulation of ion channels, and the modulation of intracellular signaling pathways. DIDS has also been used to study the role of anion transporters in various physiological processes, including the secretion of fluids in the gastrointestinal tract, the regulation of blood pressure, and the transport of bicarbonate ions in the pancreas.
properties
CAS RN |
6142-52-5 |
|---|---|
Product Name |
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide |
Molecular Formula |
C27H22N2O3S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O3S/c30-27(23-12-10-21(11-13-23)20-6-2-1-3-7-20)28-24-14-16-25(17-15-24)33(31,32)29-19-18-22-8-4-5-9-26(22)29/h1-17H,18-19H2,(H,28,30) |
InChI Key |
WCAJXBMXGAWKEW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

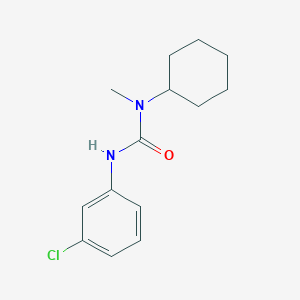
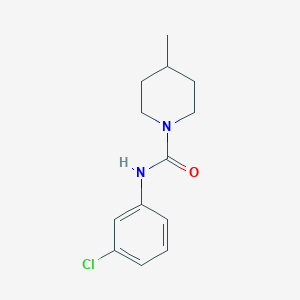
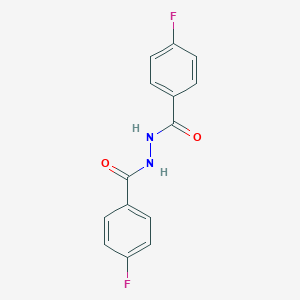

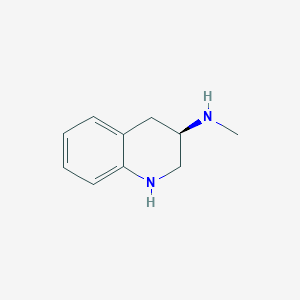

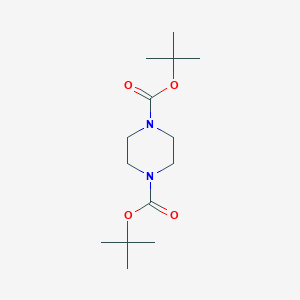
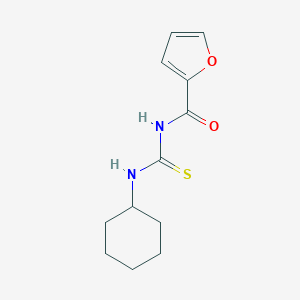
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)